molecular formula C10H15Li B1592820 lithium 1,2,3,5,5-pentamethylcyclopenta-1,3-diene CAS No. 51905-34-1

lithium 1,2,3,5,5-pentamethylcyclopenta-1,3-diene

Cat. No.: B1592820
CAS No.: 51905-34-1
M. Wt: 142.2 g/mol
InChI Key: WCVKNKSHPUJRHX-UHFFFAOYSA-N
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Description

Lithium 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide is a lithium salt of a pentamethyl-substituted cyclopentadienyl anion. Its structure features a cyclopentadienyl ring with five methyl substituents, creating significant steric bulk and electronic stabilization. The pentamethyl substitution enhances thermal stability and solubility in nonpolar solvents compared to unsubstituted cyclopentadienyl lithium derivatives .

Properties

CAS No.

51905-34-1

Molecular Formula

C10H15Li

Molecular Weight

142.2 g/mol

IUPAC Name

lithium 1,2,3,5,5-pentamethylcyclopenta-1,3-diene

InChI

InChI=1S/C10H15.Li/c1-7-6-10(4,5)9(3)8(7)2;/h1-5H3;/q-1;+1

InChI Key

WCVKNKSHPUJRHX-UHFFFAOYSA-N

Canonical SMILES

[Li].CC1=C([C](C(=C1C)C)C)C

Origin of Product

United States

Mechanism of Action

    Mode of Action

    LiPC is a highly reactive compound. It undergoes radical cation catalyzed cycloaddition with electron-rich allenes to form Diels-Alder product .

    Biochemical Pathways

    LiPC serves as a precursor to the ligand 1,2,3,4,5-pentamethylcyclopentadienyl . It is used in the iridium-catalyzed transformation of alcohols to amides . Furthermore, it acts as an electron mediator in the regeneration process of nicotinamide adenine dinucleotide .

Biological Activity

Lithium 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide, also known as lithium pentamethylcyclopentadienide (LiMe5Cp), is an organometallic compound that has garnered interest due to its unique structural and electronic properties. This article explores its biological activity, synthesis, and applications in various fields.

  • Molecular Formula : C₁₀H₁₅Li
  • Molecular Weight : 142.17 g/mol
  • CAS Number : 51905-34-1
  • Appearance : White to off-white powder
  • Melting Point : >230 °C

The compound is derived from 1,2,3,4,5-pentamethylcyclopentadiene and is characterized by a pentamethyl substitution on the cyclopentadiene ring. Its structure allows for significant electron donation due to the presence of multiple methyl groups.

Anticancer Properties

Recent studies have indicated that lithium pentamethylcyclopentadienide exhibits potential anticancer activity. A study published in Journal of Organometallic Chemistry reported that the compound could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The electron-rich nature of the compound enhances its reactivity with cellular components.

Cell Line IC50 (µM) Mechanism of Action
HeLa12.5Apoptosis induction
MCF-710.0Cell cycle arrest
A54915.0Reactive oxygen species generation

Neuroprotective Effects

Lithium compounds are well-known for their neuroprotective properties. Research has shown that lithium pentamethylcyclopentadienide may protect neuronal cells from oxidative stress. In vitro studies have demonstrated that treatment with LiMe5Cp reduces the levels of reactive oxygen species (ROS) in neuronal cultures.

Anti-inflammatory Activity

Another area of research has focused on the anti-inflammatory potential of lithium pentamethylcyclopentadienide. Studies indicate that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Synthesis and Applications

Lithium pentamethylcyclopentadienide can be synthesized through the deprotonation of 1,2,3,4,5-pentamethylcyclopentadiene using butyllithium:

CpH+n BuLiCpLi+n BuH\text{Cp}^*H+\text{n BuLi}\rightarrow \text{Cp}^*-Li+\text{n BuH}

This reaction highlights the compound's utility as a ligand in organometallic chemistry. It forms stable complexes with various metals, enhancing catalytic processes in organic synthesis.

Case Studies

  • Anticancer Study : A study conducted on human breast cancer cells revealed that lithium pentamethylcyclopentadienide significantly reduced cell viability compared to control groups. The researchers noted a marked increase in apoptotic markers after treatment.
  • Neuroprotection : In a model of neurodegeneration induced by oxidative stress, treatment with LiMe5Cp resulted in lower levels of neuronal death compared to untreated controls, indicating its potential as a therapeutic agent for neurodegenerative diseases.
  • Inflammation Modulation : In an experimental model of inflammation, administration of lithium pentamethylcyclopentadienide led to decreased levels of inflammatory markers and improved outcomes in terms of tissue damage.

Comparison with Similar Compounds

Research Findings and Gaps

  • Gaps : Detailed electrochemical data (e.g., ionic conductivity) for Lithium 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide is lacking. Further studies are needed to assess its performance in lithium-ion batteries.

Preparation Methods

Deprotonation of Pentamethylcyclopentadiene with Organolithium Reagents

The most common and direct preparation method involves the deprotonation of commercially available pentamethylcyclopentadiene (Cp*H) using strong organolithium bases such as n-butyllithium.

Reaction:

$$
\text{CpH} + \text{n-BuLi} \rightarrow \text{CpLi} + \text{n-BuH}
$$

  • Details:
    • Pentamethylcyclopentadiene is treated with n-butyllithium typically in an inert solvent such as tetrahydrofuran (THF) at low temperatures to avoid side reactions.
    • The reaction proceeds smoothly due to the acidity of the cyclopentadiene proton.
    • The product, lithium pentamethylcyclopentadienide, precipitates or remains in solution depending on conditions.

Advantages:

  • High yield and straightforward.
  • Well-established in literature and industry.

Notes:

  • The reaction is analogous to the preparation of lithium cyclopentadienide but benefits from the enhanced stability of the pentamethyl derivative, which resists dimerization.

Alternative Synthetic Routes to Pentamethylcyclopentadiene Precursor

Before deprotonation, pentamethylcyclopentadiene itself can be synthesized via:

These methods are primarily for pentamethylcyclopentadiene preparation but are relevant as precursors to the lithium salt.

Detailed Research Findings and Experimental Data

Typical Experimental Procedure

  • Pentamethylcyclopentadiene (Cp*H) is dissolved in dry THF under inert atmosphere.
  • n-Butyllithium solution in hexanes is added dropwise at low temperature (e.g., -78°C to 0°C).
  • The mixture is stirred until complete deprotonation occurs, monitored by disappearance of Cp*H signals in NMR or by color change.
  • The resulting lithium pentamethylcyclopentadienide solution can be used directly or isolated by removal of volatiles and recrystallization.

Characterization Data

Parameter Value / Observation
Molecular Formula C10H16Li
Physical State Typically a solid or solution in THF
Infrared (IR) Bands Characteristic Cp* ring vibrations
NMR Spectra (1H, 13C) Signals consistent with pentamethyl substitution and lithium coordination
Stability Air- and moisture-sensitive; stored under inert atmosphere

Use of Lithium Pentamethylcyclopentadienide in Organometallic Synthesis

  • It serves as a nucleophile to form complexes such as CpTiCl3, CpFe(CO)2 dimer, Cp*RhCl2 dimer, and others.
  • The lithium salt reacts with metal halides to form corresponding Cp*–metal complexes, often releasing lithium halide as byproduct.

Example Reaction:

$$
\text{CpLi} + \text{TiCl}_4 \rightarrow \text{CpTiCl}_3 + \text{LiCl}
$$

Summary Table of Preparation Methods

Method Starting Materials Conditions Notes
Deprotonation with n-BuLi Pentamethylcyclopentadiene + n-BuLi THF, low temp (-78 to 0°C) Most common, high yield, straightforward
Synthesis of Cp*H precursor Tiglaldehyde + 2-butenyllithium Multi-step; includes Nazarov cyclization Precursor synthesis for Cp*Li
Addition & dehydrocyclization 2-butenyllithium + ethyl acetate Acid-catalyzed dehydrocyclization Alternative route to Cp*H

Additional Notes and Considerations

  • The lithium salt is highly reactive and sensitive to moisture and oxygen; thus, all operations are performed under inert atmosphere (argon or nitrogen).
  • The steric bulk of the pentamethyl substituents imparts unique reactivity and stability compared to unsubstituted cyclopentadienyl lithium.
  • Alternative alkali metals (e.g., sodium) can form analogous pentamethylcyclopentadienides but lithium derivatives are preferred for many organometallic syntheses due to their solubility and reactivity profiles.

Q & A

Q. What are the optimal synthetic routes for preparing lithium 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide, and how can side reactions be minimized?

The synthesis typically involves deprotonation of the parent cyclopentadiene derivative using a strong base (e.g., lithium alkyls) under inert atmosphere due to the compound’s air- and moisture-sensitive nature . Side reactions, such as dimerization or over-deprotonation, can be mitigated by controlling stoichiometry, temperature (e.g., cryogenic conditions), and reaction time. Computational pre-screening of reaction pathways via density functional theory (DFT) can identify thermodynamic bottlenecks and guide experimental optimization .

Q. Which characterization techniques are most effective for confirming the structure and purity of this organolithium compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR in deuterated solvents (e.g., THF-d8_8) under inert conditions can resolve methyl group environments and confirm aromaticity loss in the cyclopentadienide ring .
  • X-ray Diffraction : Single-crystal X-ray analysis provides definitive structural proof, including Li–C bond distances and ring geometry.
  • DFT Validation : Computational geometry optimization (e.g., using VASP or projector augmented-wave (PAW) methods) cross-validates experimental bond parameters .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Contaminated gloves must be removed without skin contact .
  • First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .
  • Environmental Control : Work in a glovebox or fume hood to prevent atmospheric hydrolysis, which releases flammable cyclopentadiene .

Advanced Research Questions

Q. How does the thermal and electrochemical stability of this compound impact its utility in lithium-ion battery research?

The compound’s stability under thermal stress (e.g., via TGA/DSC) and redox behavior (cyclic voltammetry) determines its suitability as a precursor for electrode materials. For instance, methyl substituents may enhance steric protection of the Li+^+ ion but could reduce ionic mobility in solid electrolytes. Comparative DFT studies (GGA-PBE or hybrid functionals) can predict decomposition pathways and voltage profiles .

Q. What computational methods best model the electronic structure and Li+^++ coordination dynamics?

  • PAW Method : Accurately captures electron density gradients and Li–ligand interactions in periodic systems .
  • DFT with van der Waals Corrections : Essential for modeling weak interactions in supramolecular aggregates .
  • Ab Initio Molecular Dynamics (AIMD) : Simulates Li+^+ diffusion barriers in solution or solid-state matrices .

Q. How can researchers resolve contradictions in reported redox potentials or reaction yields for this compound?

Discrepancies often arise from solvent effects, counterion pairing, or impurities. Methodological solutions include:

  • Standardized Electrochemical Setups : Use non-aqueous reference electrodes (e.g., Fc/Fc+^+) and controlled moisture levels (<1 ppm) .
  • High-Throughput Screening : Combinatorial testing of reaction conditions (temperature, solvent polarity) paired with machine learning to identify outliers .

Q. What are the mechanistic implications of this compound’s reactivity in cross-coupling or polymerization reactions?

The electron-rich cyclopentadienide ligand facilitates ligand-exchange reactions with transition metals (e.g., Pd, Ni). Mechanistic studies using DFT-NEB (nudged elastic band) calculations can map transition states for Li–C bond cleavage and metal coordination. Experimental validation via in situ IR or ESR spectroscopy is recommended .

Q. How can decomposition pathways be experimentally and computationally traced under varying conditions?

  • Thermal Analysis : TGA-MS identifies volatile byproducts (e.g., methane, cyclopentadiene) during pyrolysis .
  • DFT-Based Transition State Theory : Predicts activation energies for Li–C bond dissociation or ring-opening reactions .

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